molecular formula C16H20N2O4 B354945 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid CAS No. 900080-57-1

5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid

Cat. No.: B354945
CAS No.: 900080-57-1
M. Wt: 304.34g/mol
InChI Key: CKSNUEHIEKMYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid is a synthetic organic compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a pyrrolidinylcarbonyl group attached to an anilino moiety, which is further connected to a pentanoic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the context of enzyme inhibition, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The anilino and pyrrolidinylcarbonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-(4-pyridinyl)-3-pyrrolidinecarboxylic acid
  • 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid

Comparison

Compared to similar compounds, 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid is unique due to its specific structural features, such as the combination of an anilino group with a pyrrolidinylcarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

5-oxo-5-[4-(pyrrolidine-1-carbonyl)anilino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14(4-3-5-15(20)21)17-13-8-6-12(7-9-13)16(22)18-10-1-2-11-18/h6-9H,1-5,10-11H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSNUEHIEKMYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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